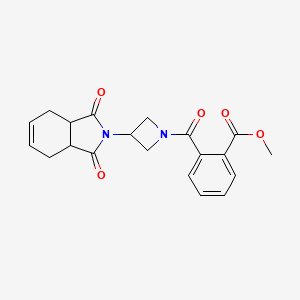
methyl 2-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carbonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carbonyl)benzoate is a fascinating chemical compound known for its unique structure and potential applications in various scientific fields. The compound features a phthaloyl azetidine moiety, which is a rare and intriguing structural motif. This compound's chemical framework and reactivity make it valuable for research in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions The synthesis of methyl 2-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carbonyl)benzoate generally involves multi-step organic synthesis. One common method starts with the reaction of methyl 2-aminobenzoate with phthalic anhydride to form a phthaloyl-protected intermediate. This intermediate is then subjected to cyclization and acylation reactions with azetidine and appropriate acylating agents to yield the final compound.
Industrial Production Methods Industrial-scale production may employ optimized reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be used to streamline the process. The industrial production typically involves rigorous purification steps, including recrystallization and chromatography, to ensure the compound meets the required standards.
Análisis De Reacciones Químicas
Types of Reactions Methyl 2-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carbonyl)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions Oxidation reactions may involve reagents such as potassium permanganate or chromium trioxide, while reduction reactions could use reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions might employ nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed The products formed depend on the specific reaction and conditions. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions might result in the formation of various substituted derivatives, broadening the compound's utility.
Aplicaciones Científicas De Investigación
Methyl 2-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carbonyl)benzoate is used extensively in scientific research. In chemistry, it serves as a precursor for synthesizing complex molecules. In biology and medicine, its unique structure enables it to function as a potential drug candidate or biochemical probe. Its applications in the industry might include the development of new materials or catalytic systems.
Mecanismo De Acción
The compound's mechanism of action involves its interaction with molecular targets and pathways. It can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, making the compound useful for therapeutic applications or as a tool in biochemical research.
Comparación Con Compuestos Similares
Compared to other phthaloyl-containing compounds, methyl 2-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carbonyl)benzoate stands out due to its unique azetidine ring. Similar compounds include phthalimide derivatives and other phthaloyl-protected structures, but the azetidine ring confers distinct reactivity and binding properties. This uniqueness enhances its versatility and efficacy in various applications.
Propiedades
IUPAC Name |
methyl 2-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)azetidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-27-20(26)16-9-5-4-8-15(16)17(23)21-10-12(11-21)22-18(24)13-6-2-3-7-14(13)19(22)25/h2-5,8-9,12-14H,6-7,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGWSZZIOZFEDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
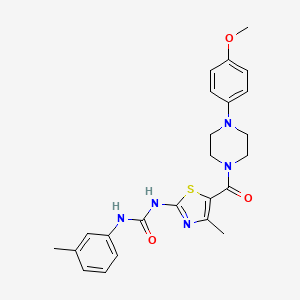
![5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide](/img/structure/B2371939.png)
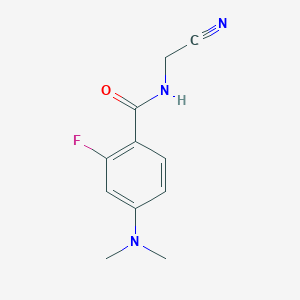
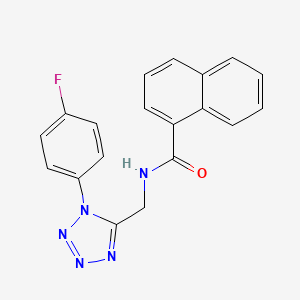
![methyl 1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-piperidinecarboxylate](/img/structure/B2371945.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2371949.png)
![cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2371950.png)
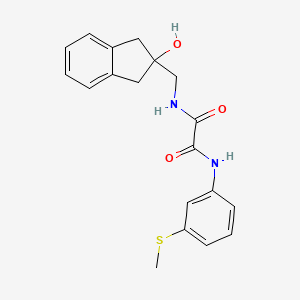
![(1R,5S)-3-(pyridin-3-yloxy)-8-(pyrrolidin-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2371953.png)
![2-[(2,3-DIMETHYLPHENYL)AMINO]-4-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)-1,3-THIAZOL-3-IUM BROMIDE](/img/structure/B2371954.png)
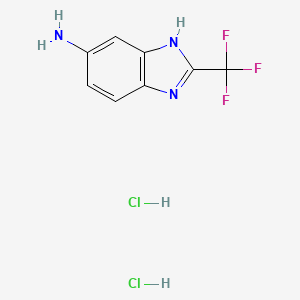
![3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B2371957.png)
![3-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2371958.png)
![3-fluoro-N-[1-(furan-3-yl)propan-2-yl]-4-methoxybenzamide](/img/structure/B2371959.png)
